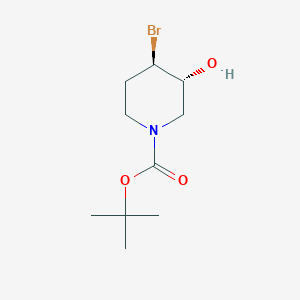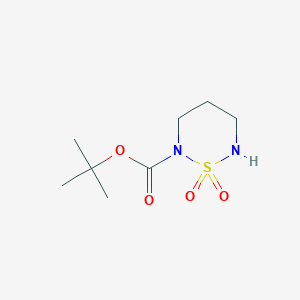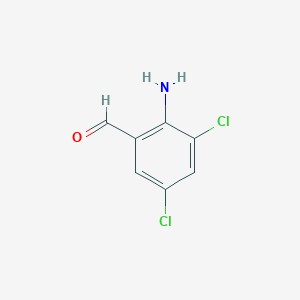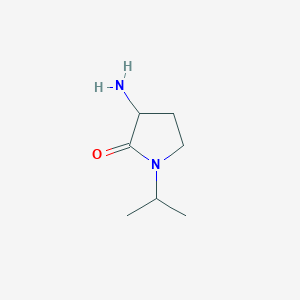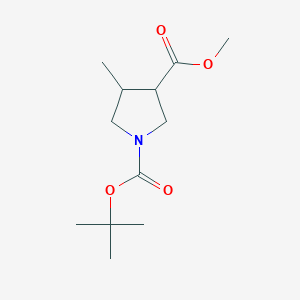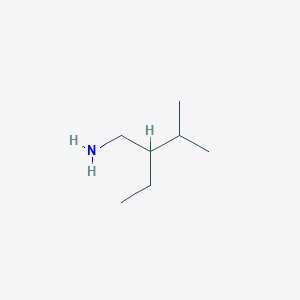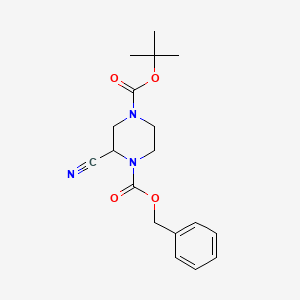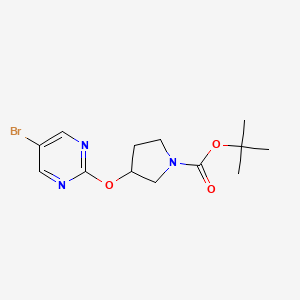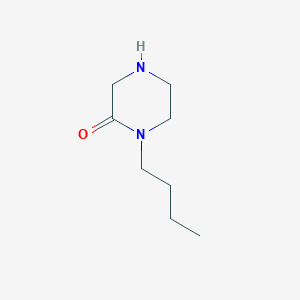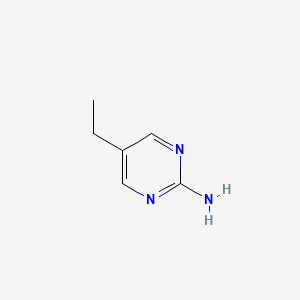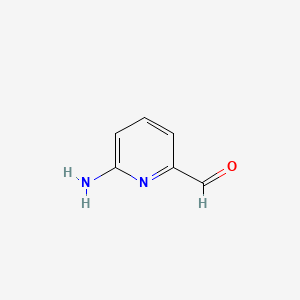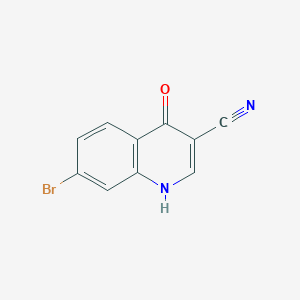
7-Bromo-4-hydroxyquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-hydroxyquinoline-3-carbonitrile is a brominated hydroxyquinoline derivative, a class of compounds known for their diverse biological activities and potential use in medicinal chemistry. The presence of bromine and hydroxy groups on the quinoline scaffold can significantly influence the molecule's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of brominated hydroxyquinolines, such as 7-Bromo-4-hydroxyquinoline-3-carbonitrile, often involves halogenation reactions where bromine is introduced into the quinoline ring. For instance, the synthesis of 7-bromoquinolin-8-ol, a related compound, demonstrates that bromination typically occurs at specific positions on the quinoline ring, influenced by the presence of other functional groups like hydroxy groups . Although the exact synthesis of 7-Bromo-4-hydroxyquinoline-3-carbonitrile is not detailed in the provided papers, similar synthetic strategies may be employed, such as the use of brominating agents under controlled conditions to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of brominated hydroxyquinolines is characterized by the presence of intermolecular and intramolecular hydrogen bonds, which can affect the compound's physical properties and biological activity. For example, 7-bromoquinolin-8-ol forms hydrogen-bonded dimers in the solid state due to these interactions . The molecular structure of 7-Bromo-4-hydroxyquinoline-3-carbonitrile likely exhibits similar hydrogen bonding, which could be relevant for its binding to biological targets.
Chemical Reactions Analysis
Brominated hydroxyquinolines can participate in various chemical reactions, particularly as intermediates in the synthesis of more complex molecules. The bromine atom can act as a good leaving group or be involved in cross-coupling reactions to introduce different substituents onto the quinoline ring. The hydroxy group also provides a site for further chemical modifications, such as esterification or the formation of photolabile protecting groups, as seen with 8-bromo-7-hydroxyquinoline (BHQ) .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-4-hydroxyquinoline-3-carbonitrile are influenced by its molecular structure. The presence of electronegative atoms like bromine and oxygen can affect the compound's polarity, solubility, and reactivity. Brominated hydroxyquinolines have been shown to possess increased solubility and low fluorescence, making them suitable for applications in biological systems . The specific properties of 7-Bromo-4-hydroxyquinoline-3-carbonitrile would need to be determined experimentally, but it is likely to share similar characteristics with related compounds.
Applications De Recherche Scientifique
Hydroxyquinolines and their derivatives have been studied for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They have attracted the attention of chemists, medicinal chemists, and professionals in health sciences . A number of prescribed drugs incorporate this group, and numerous hydroxyquinoline-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
For example, 8-Hydroxyquinoline derivatives are an important group of compounds with rich and diverse biological activities . The synthesis of 5,7-dibromo-8-hydroxyquinoline has been described, and the target molecule exhibited certain IC 50 values .
Safety And Hazards
While specific safety data for BHC was not found, general safety precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
Quinoline derivatives like BHC have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis protocols .
Propriétés
IUPAC Name |
7-bromo-4-oxo-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-7-1-2-8-9(3-7)13-5-6(4-12)10(8)14/h1-3,5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDKKWUFCCNDEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C(C2=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634142 |
Source


|
| Record name | 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-hydroxyquinoline-3-carbonitrile | |
CAS RN |
958648-90-3 |
Source


|
| Record name | 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


